molecular formula C19H27N3O3 B4137025 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide

4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide

Cat. No. B4137025
M. Wt: 345.4 g/mol
InChI Key: JKLZVVZUYHXOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide, also known as ACNB, is a chemical compound that belongs to the class of benzamides. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. ACNB has been the subject of scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide acts as a potent and selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the CB1 receptor, 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide can modulate the activity of the endocannabinoid system, which is involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide can modulate the activity of the endocannabinoid system, which is involved in the regulation of mood, cognition, and reward. 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has been shown to reduce anxiety-like behavior in animal models and to have antidepressant effects in preclinical studies. 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has several advantages for laboratory experiments, including its high potency and selectivity for the CB1 receptor, its relatively simple synthesis process, and its potential therapeutic applications in various neurological and psychiatric disorders. However, 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of more potent and selective CB1 receptor antagonists based on the structure of 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide.
3. Investigation of the potential use of 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide as a tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
4. Investigation of the potential use of 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide as a therapeutic agent for other diseases, such as cancer and inflammatory disorders.
In conclusion, 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide is a potent and selective antagonist of the CB1 receptor that has potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications, but 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide represents a promising target for drug development and research on the endocannabinoid system.

Scientific Research Applications

4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. Studies have shown that 4-(1-azepanyl)-N-cyclohexyl-3-nitrobenzamide can modulate the endocannabinoid system, which is involved in the regulation of mood, cognition, and reward.

properties

IUPAC Name

4-(azepan-1-yl)-N-cyclohexyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(20-16-8-4-3-5-9-16)15-10-11-17(18(14-15)22(24)25)21-12-6-1-2-7-13-21/h10-11,14,16H,1-9,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZVVZUYHXOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-yl)-N-cyclohexyl-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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